molecular formula C16H19P B1275769 Bis(3,5-dimethylphenyl)phosphine CAS No. 71360-06-0

Bis(3,5-dimethylphenyl)phosphine

Cat. No.: B1275769
CAS No.: 71360-06-0
M. Wt: 242.29 g/mol
InChI Key: GPFIUEZTNRNFGD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bis(3,5-dimethylphenyl)phosphine plays a significant role in biochemical reactions, especially as a ligand in metal-catalyzed processes. It interacts with enzymes and proteins, forming complexes that facilitate various biochemical transformations. For instance, it can form iron(II) chiral diimine diphosphine complexes, which act as catalysts for the asymmetric transfer hydrogenation of ketones . Additionally, it interacts with iridium complexes to serve as an asymmetric catalyst for the hydrogenation of N-arylimines . These interactions are crucial for enhancing the efficiency and selectivity of biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activities and altering metabolic pathways. The compound’s interaction with metal complexes can lead to changes in cellular redox states, impacting cell signaling and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming stable complexes with metal ions, which can either inhibit or activate enzymes involved in various biochemical pathways . The compound’s ability to form chiral complexes is particularly important for asymmetric synthesis, where it can induce stereoselectivity in reactions. These molecular interactions are fundamental to its role in catalysis and biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its catalytic activity over extended periods, although some degradation may occur, affecting its efficiency in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activities and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can participate in redox reactions, influencing the cellular redox state and impacting various metabolic processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its function in catalysis and biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is important for its role in biochemical processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3,5-dimethylphenyl)phosphine can be synthesized through the reaction of 3,5-dimethylphenylmagnesium bromide with chlorophosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using advanced techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-dimethylphenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry: Bis(3,5-dimethylphenyl)phosphine is widely used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are used as catalysts in reactions such as hydrogenation, cross-coupling, and hydroformylation .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its complexes with metals are investigated for potential therapeutic applications, including anticancer and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in large-scale synthesis processes .

Comparison with Similar Compounds

  • Bis(2-methoxyphenyl)phosphine
  • Chlorodi(o-tolyl)phosphine
  • Bis(2,4,6-trimethylphenyl)phosphorus chloride
  • Diphenylphosphine

Comparison: Bis(3,5-dimethylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in catalytic reactions. Compared to similar compounds, it offers better stability and selectivity in forming metal complexes. Its ability to donate electrons and form strong bonds with transition metals distinguishes it from other phosphines .

Properties

IUPAC Name

bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFIUEZTNRNFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400477
Record name BIS(3,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71360-06-0
Record name BIS(3,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-dimethylphenyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Bis(3,5-dimethylphenyl)phosphine in the context of asymmetric catalysis?

A: this compound, often found as a substituent in larger molecules, plays a crucial role in synthesizing chiral diphosphine ligands, such as (R)- and (S)-2,2′-Bis(bis(3,5‐dimethylphenyl)phosphanyl)‐1,1′‐binaphthalene (Xyl-BINAP). [] These ligands are vital for enantioselective transition metal catalysis, enabling the production of single enantiomers of chiral molecules.

Q2: How does Xyl-BINAP, containing this compound moieties, contribute to enantioselective catalysis?

A: Xyl-BINAP, with its bulky 3,5-dimethylphenyl groups attached to the phosphorus atoms, creates a chiral environment around the metal center when coordinated. This steric hindrance from the this compound moieties enforces a specific orientation of reactants during catalysis, favoring the formation of one enantiomer over the other. This selectivity is essential for synthesizing chiral pharmaceuticals and other bioactive compounds where only one enantiomer exhibits the desired biological activity. []

Q3: How is the purity of Xyl-BINAP assessed, considering its importance in enantioselective synthesis?

A: The purity of Xyl-BINAP is crucial for achieving high enantiomeric excesses in catalytic reactions. Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination, are employed to assess the compound's purity. Additionally, high-performance liquid chromatography (HPLC) using a chiral stationary phase allows for determining the enantiomeric purity of Xyl-BINAP, ensuring its effectiveness in asymmetric catalysis. []

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